SNX0723 - 1073969-18-2

SNX0723

Catalog Number: EVT-283767
CAS Number: 1073969-18-2
Molecular Formula: C22H26FN3O3
Molecular Weight: 399.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SNX0723 is an orally available, Hsp90 inhibitor that exhibits antitumour activity in vitro. It has an EC50 for inhibition of α-synuclein (αSyn) oligomerization of approximately 48 nM and was able to rescue αSyn-induced toxicity.
Source and Classification

SNX0723 was developed through structure-based drug design strategies aimed at creating novel inhibitors with improved selectivity for Hsp90 isoforms. It is classified under the category of small molecule inhibitors, specifically designed to disrupt the ATPase activity of Hsp90, which is essential for its chaperoning function in cellular processes related to cancer progression and neurodegenerative diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of SNX0723 has been detailed in various studies. The compound is synthesized using a multi-step process involving specific reagents and conditions. For instance, Huang et al. (2009) reported a synthetic route that includes the formation of key intermediates followed by coupling reactions to yield the final product .

The synthetic protocol typically involves:

  • Step 1: Formation of an intermediate by reacting appropriate amines with substituted benzoic acids.
  • Step 2: Use of coupling agents to link the intermediate with a tetrahydrofuran derivative.
  • Step 3: Purification through chromatography techniques such as high-performance liquid chromatography (HPLC).

Characterization of SNX0723 is performed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure and Data

SNX0723 has a complex molecular structure characterized by its unique functional groups that contribute to its biological activity. The chemical formula is C19H24F1N2O2C_{19}H_{24}F_{1}N_{2}O_{2}, with a molecular weight of approximately 399.47 g/mol.

The structural features include:

  • A benzamide core.
  • A tetrahydrofuran moiety.
  • A fluorine substituent that enhances its pharmacological properties.

Data from various studies indicate that SNX0723 exhibits specific interactions with Hsp90, contributing to its selectivity and efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

SNX0723 undergoes several chemical reactions that are crucial for its function as an Hsp90 inhibitor. The primary reaction involves binding to the ATP-binding site of Hsp90, which prevents the protein from undergoing conformational changes necessary for its activity.

In vitro studies have shown that SNX0723 effectively inhibits the ATPase activity of Hsp90, leading to the accumulation of client proteins that are normally degraded or refolded by this chaperone .

The compound also demonstrates metabolic stability in liver microsomes, indicating potential for therapeutic use without rapid degradation .

Mechanism of Action

Process and Data

The mechanism by which SNX0723 exerts its effects involves competitive inhibition at the ATP-binding site of Hsp90. This inhibition disrupts the chaperone cycle, leading to:

  • Accumulation of misfolded proteins.
  • Induction of heat shock proteins such as Hsp70 as a compensatory response.

Preclinical studies have shown that administration of SNX0723 results in significant induction of Hsp70 in vivo, particularly in brain tissues, suggesting that it may have neuroprotective effects alongside its anti-cancer properties .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SNX0723 exhibits several notable physical and chemical properties:

  • Molecular Weight: 399.47 g/mol
  • LogP: 1.84, indicating moderate lipophilicity which aids in blood-brain barrier penetration.
  • Total Polar Surface Area: 84.66 Ų, relevant for predicting drug absorption.

These properties suggest that SNX0723 has favorable pharmacokinetic characteristics suitable for therapeutic applications .

Applications

Scientific Uses

SNX0723 has been primarily investigated for its potential applications in cancer therapy due to its ability to inhibit Hsp90, which is implicated in various cancers. Additionally, its ability to cross the blood-brain barrier opens avenues for research into neurodegenerative diseases where protein misfolding plays a critical role.

Current research is exploring:

  • Cancer Treatment: As an adjunct therapy in combination with other anticancer agents.
  • Neuroprotection: Investigating potential benefits in conditions like Alzheimer's disease due to its effects on protein homeostasis .

Properties

CAS Number

1073969-18-2

Product Name

SNX0723

IUPAC Name

2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide

Molecular Formula

C22H26FN3O3

Molecular Weight

399.47

InChI

InChI=1S/C22H26FN3O3/c1-12-10-26(17-8-22(2,3)9-18(27)19(12)17)14-6-15(23)20(21(24)28)16(7-14)25-13-4-5-29-11-13/h6-7,10,13,25H,4-5,8-9,11H2,1-3H3,(H2,24,28)/t13-/m0/s1

InChI Key

GAGDTKJJVCLACJ-ZDUSSCGKSA-N

SMILES

O=C(N)C1=C(N[C@@H]2COCC2)C=C(N3C=C(C)C4=C3CC(C)(C)CC4=O)C=C1F

Solubility

Soluble in DMSO

Synonyms

SNX0723; SNX 0723; SNX- 0723.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.